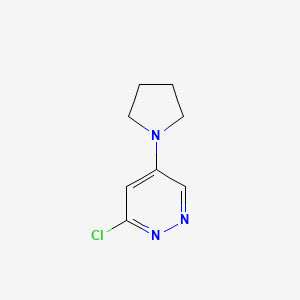

3-Chloro-5-(1-pyrrolidinyl)pyridazine

CAS No.: 1033693-13-8

Cat. No.: VC3328380

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033693-13-8 |

|---|---|

| Molecular Formula | C8H10ClN3 |

| Molecular Weight | 183.64 g/mol |

| IUPAC Name | 3-chloro-5-pyrrolidin-1-ylpyridazine |

| Standard InChI | InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 |

| Standard InChI Key | KXLKJVIBUHFIRZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=NN=C2)Cl |

| Canonical SMILES | C1CCN(C1)C2=CC(=NN=C2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Chloro-5-(1-pyrrolidinyl)pyridazine possesses a distinct molecular structure consisting of a pyridazine ring substituted with a chlorine atom and a pyrrolidinyl group. The chemical formula is C₈H₁₀ClN₃, with a molecular weight of 183.64 g/mol . The structural arrangement creates a planar aromatic system with the pyrrolidine ring extending out of this plane, providing a three-dimensional architecture important for molecular recognition in biological systems .

Chemical and Physical Properties

The compound exhibits characteristics typical of heterocyclic aromatic compounds with moderate polarity. The physical and computed properties of 3-Chloro-5-(1-pyrrolidinyl)pyridazine are summarized in Table 1 below.

Table 1: Chemical and Physical Properties of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

The compound's XLogP3-AA value of 1.4 indicates moderate lipophilicity, which may contribute to its ability to cross biological membranes . With three hydrogen bond acceptors and no hydrogen bond donors, the compound has the potential to form specific interactions with biological targets through hydrogen bonding . The relatively small topological polar surface area (29 Ų) further supports its potential for membrane permeability, an important consideration for drug development .

Structural Identifiers and Nomenclature

These standardized identifiers facilitate accurate identification and cross-referencing of the compound across different chemical databases and literature sources, ensuring consistency in chemical documentation and research reporting.

Synthesis and Preparation

Reaction Mechanisms and Conditions

Biological Activities and Applications

Research Tool Applications

Beyond potential therapeutic applications, 3-Chloro-5-(1-pyrrolidinyl)pyridazine serves as a valuable chemical tool in basic research. As a structurally defined molecule with specific binding properties, it can be used to probe biological systems and elucidate mechanisms of action. This application is particularly valuable in understanding kinase signaling pathways and identifying novel therapeutic targets.

The compound may also serve as a scaffold for further chemical modifications, enabling the development of structure-activity relationship (SAR) studies. Such investigations can yield important insights into the structural requirements for biological activity and guide the design of optimized compounds with enhanced potency or selectivity.

Research Findings and Future Directions

Current Research Status

Research on 3-Chloro-5-(1-pyrrolidinyl)pyridazine is primarily focused on exploring its interactions with biological targets, particularly kinases involved in cancer progression. Techniques such as molecular modeling, biochemical assays, and cellular studies are employed to characterize these interactions and evaluate the compound's potential utility in drug development.

Studies have suggested that the compound's interaction with kinases may affect cell signaling pathways crucial for cancer progression, although detailed mechanisms and specific efficacy data are still emerging. The research landscape for this compound remains dynamic, with ongoing investigations seeking to fully characterize its biological profile.

Future Research Directions

Several promising directions for future research on 3-Chloro-5-(1-pyrrolidinyl)pyridazine include:

-

Comprehensive profiling against diverse kinase panels to identify specific targets and selectivity patterns

-

Synthesis and evaluation of structural analogs to establish detailed structure-activity relationships

-

Investigation of potential synergistic effects when combined with other therapeutic agents

-

Exploration of formulation strategies to optimize delivery to target tissues

-

Further elucidation of molecular mechanisms through crystallography and other structural biology approaches

The compound represents a valuable starting point for medicinal chemistry efforts aimed at developing novel therapeutic agents, particularly in the context of kinase inhibition and cancer treatment .

Structural Relationships and Analogs

Comparison with Related Compounds

3-Chloro-5-(1-pyrrolidinyl)pyridazine shares structural similarities with various other pyridazine derivatives and heterocyclic compounds used in medicinal chemistry. These structural relationships provide context for understanding its potential biological activities and physical properties.

Some related compound classes include:

-

Other halogenated pyridazines, which may exhibit similar electronic properties but different biological profiles

-

Pyridazines with different amine substituents, which may vary in their binding properties and pharmacokinetic characteristics

-

Other nitrogen-containing heterocycles used as kinase inhibitors, such as pyrimidines, pyrazines, and triazines

These relationships help position 3-Chloro-5-(1-pyrrolidinyl)pyridazine within the broader landscape of medicinal chemistry and provide insights into its potential applications.

The compound is typically supplied as a solid with specified purity levels appropriate for research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume